4-((4-isobutoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Description
This compound is also known as Febuxostat . It is a non-purine xanthine oxidase (XO) inhibitor . It is used for the management of chronic hyperuricemia in adults with gout who have an inadequate response or intolerance to allopurinol .
Synthesis Analysis
A new class of thiazolyl α-aminophosphonate derivatives was synthesized by one-pot Kabachnik–Fields reaction of ethyl 2- (3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with various aryl amines and diethyl phosphite under solvent-free conditions .Molecular Structure Analysis
The molecular formula of Febuxostat is C16H16N2O3S . The structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters was reported, utilizing a radical approach . This process was paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The molecular weight of Febuxostat is 316.37 g/mol . More detailed physical and chemical properties might be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .Safety And Hazards
In February 2019, a black box warning for Febuxostat was added, based on the findings of a post-market clinical study (the CARES trial) where there was an increased risk of cardiovascular (CV) fatal outcomes in patients with gout and known cardiovascular disease treated with Febuxostat, when compared to those treated with allopurinol . The manufacturer and the FDA advise health professionals to limit the use of Febuxostat to second-line therapy in patients who have an inadequate response or intolerance to allopurinol, and to avoid the use of Febuxostat in patients with cardiovascular diseases .
properties
IUPAC Name |
N,N-dimethyl-4-[[[4-(2-methylpropoxy)phenyl]sulfonylamino]methyl]piperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O5S2/c1-15(2)14-26-17-5-7-18(8-6-17)27(22,23)19-13-16-9-11-21(12-10-16)28(24,25)20(3)4/h5-8,15-16,19H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDXPWRLISEQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-isobutoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide |
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